Ecomustine
Overview
Description
Ecomustine is a water-soluble nitrosoureido sugar derived from acosamine. It is known for its alkylating activity, which allows it to crosslink DNA, thereby inhibiting replication and transcription. This results in a reduction of cellular proliferation, making it a novel antitumor compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecomustine is synthesized through a series of chemical reactions involving acosamine. The specific synthetic routes and reaction conditions are not widely documented in publicly available sources. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure its purity and efficacy .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Ecomustine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .
Scientific Research Applications
Ecomustine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other chemicals due to its high reactivity.
Biology: Studied for its effects on cellular processes, particularly DNA replication and transcription.
Medicine: Investigated as an antitumor agent due to its ability to inhibit cellular proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Ecomustine exerts its effects by alkylating and crosslinking DNA. This process inhibits DNA replication and transcription, leading to a reduction in cellular proliferation. The molecular targets of this compound include DNA strands, which are crosslinked, preventing their normal function. This ultimately leads to cell death .
Comparison with Similar Compounds
Ecomustine is similar to other nitrosoureas, such as:
Carmustine: Also an alkylating agent that crosslinks DNA, used in the treatment of brain tumors and other malignancies.
Lomustine: Another nitrosourea with similar DNA crosslinking properties, used in chemotherapy.
Semustine: Similar in structure and function, used in cancer treatment.
Uniqueness: this compound’s uniqueness lies in its water solubility and its derivation from acosamine, which distinguishes it from other nitrosoureas. This property enhances its bioavailability and effectiveness as an antitumor agent .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[(2R,3S,4R,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBWJPESSJLTK-HXFLIBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98383-18-7 | |
Record name | Ecomustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98383-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecomustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098383187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECOMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7369R4J7S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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